Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
The tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate compound is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures and the presence of multiple rings that are interconnected in a spiro fashion, meaning that they share a single atom. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the 1,3,8-triazaspiro[4.5]decane moiety suggests a structure with multiple nitrogen atoms, which could be of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been described in the literature. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, providing a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems . Similarly, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal led to isomeric condensation products, showcasing the reactivity of such spirocyclic compounds towards nucleophilic reagents .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the molecular structure of related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by single crystal XRD data, revealing its crystallization in the monoclinic crystal system and the presence of weak intermolecular interactions and aromatic π–π stacking interactions . The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate also showed mirror symmetry and a chair conformation for the hexahydropyrimidine ring .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds with various electrophilic agents has been studied, as seen in the decarboxylation and electrophilic substitution in 3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazines . These reactions allow for the selective synthesis of new functionalized compounds, which can be confirmed by spectroscopic methods and crystallography.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers showed that the crystal structures are stabilized by hydrogen bonds, forming chains along specific crystallographic directions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential interactions with biological targets.
Scientific Research Applications
Mirror Symmetry and Conformational Analysis
Studies such as those by Dong et al. (1999) on the crystal structure of a closely related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, highlight its mirror symmetry and the conformational preferences of its cyclic components. This research contributes to the understanding of molecular symmetry and conformation in spiro compounds, which is crucial for designing drugs and materials with specific properties Dong et al., 1999.
Synthesis and Chemical Reactivity
Srinivasan et al. (2012) developed a novel synthetic route for a spirocyclic amide derivative, showcasing the compound's utility in creating biologically active molecules. This work emphasizes the importance of tert-butyl triazaspirodecenone derivatives in synthesizing new chemical entities Srinivasan et al., 2012.
Potential Biological Activities
Research on derivatives of similar spirocyclic compounds has demonstrated their potential as building blocks in drug discovery, particularly in the development of inhibitors for various biological targets. The versatility of these compounds in synthetic organic chemistry allows for the exploration of new therapeutic agents Fleita et al., 2013.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-17(2,3)24-16(23)21-11-9-18(10-12-21)15(22)19-14(20-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYZWFVXVIFYLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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